N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is a complex organic compound featuring an ethanediamide backbone linked to two distinct heterocyclic groups: a 5-methyl-1,2-oxazol-3-yl moiety and a 4-phenyloxan-4-ylmethyl substituent. The ethanediamide linker facilitates hydrogen bonding and interactions with biological targets, making this compound a candidate for pharmacological studies.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-11-15(21-25-13)20-17(23)16(22)19-12-18(7-9-24-10-8-18)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYQGTPZELTWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile with ethyl chloroformate under basic conditions.
Formation of the Oxane Ring: The oxane ring can be synthesized by the cyclization of 4-phenylbutan-1-ol with an appropriate acid catalyst.
Coupling Reaction: The final step involves coupling the oxazole and oxane intermediates using a diamide linkage. This can be achieved through a condensation reaction using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
In an industrial setting, the production of N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxane ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the amide linkages.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated oxane derivatives.
Substitution: Various substituted ethanediamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole and oxane rings provide a rigid framework that can fit into the active sites of enzymes, potentially inhibiting their activity. The diamide linkage allows for hydrogen bonding and other interactions with biological macromolecules, stabilizing the compound within the target site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide can be contextualized by comparing it to analogous ethanediamide derivatives and oxazole-containing compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Biological Activity | Key Differences | Reference |
|---|---|---|---|---|
| This compound | 5-methyloxazole, 4-phenyloxane | Not yet reported (under investigation) | Unique 4-phenyloxane group enhances lipophilicity | Target Compound |
| N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide | 2-methoxyphenylmethyl | Anti-inflammatory potential | Methoxy group increases polarity; lacks tetrahydropyran | |
| N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyltetrahydroquinolin-6-yl)ethyl]ethanediamide | Tetrahydroquinoline, chloro-fluorophenyl | Enzyme inhibition (e.g., kinase targets) | Bulky tetrahydroquinoline substituent; halogenated aryl group | |
| N-{2-[2-(2-fluorophenyl)triazolo[3,2-b]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide | Triazolothiazole, fluorophenyl | Anticancer activity (targets apoptosis pathways) | Triazolothiazole core enhances π-π stacking | |
| N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyloxazol-3-yl)ethanediamide | Benzodioxole, hydroxypropyl | Neuroprotective potential | Benzodioxole group improves CNS penetration |
Key Findings from Comparative Studies
Role of Heterocyclic Substituents: The 4-phenyloxane group in the target compound distinguishes it from analogs like N'-[(2-methoxyphenyl)methyl]-N-(5-methyloxazol-3-yl)ethanediamide, which instead has a methoxyphenyl group. The oxane ring likely improves metabolic stability compared to simpler aryl groups . Compounds with triazolothiazole or tetrahydroquinoline cores (e.g., ) exhibit stronger anticancer or enzyme-inhibitory activities due to their planar, aromatic structures, which favor target binding.
Impact of Functional Groups :
- Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) increase binding affinity to hydrophobic enzyme pockets but may reduce solubility.
- Hydroxypropyl or benzodioxole substituents (e.g., ) enhance solubility and blood-brain barrier penetration, critical for neuroactive agents.
Synthetic Complexity :
- The target compound’s 4-phenyloxane moiety likely requires multi-step synthesis involving cyclization and alkylation, similar to methods used for piperazine-linked analogs . This contrasts with simpler oxazole-acetamide derivatives, which are synthesized via direct amide coupling .
Biological Activity Trends :
- Oxazole-containing ethanediamides generally show moderate to high bioactivity depending on substituents. For example:
- Anticancer activity is prominent in triazolothiazole derivatives (IC₅₀ values: 0.5–5 µM) .
- Anti-inflammatory effects are observed in methoxyphenyl analogs (COX-2 inhibition: ~60% at 10 µM) .
Contradictions and Limitations
- Solubility vs. Activity : While the 4-phenyloxane group in the target compound may improve lipophilicity, it could also reduce aqueous solubility, limiting bioavailability—a common trade-off in drug design .
- Lack of Direct Data : Most referenced compounds lack detailed pharmacokinetic or toxicity profiles, making direct comparisons speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
